M2698 Hydrochloride, also known as Rupitasertib or MSC-2363318A, is a potent dual inhibitor of the protein kinases p70S6K and Akt. It is primarily investigated for its potential in cancer treatment, particularly in overcoming resistance to standard therapies in advanced cancer patients. M2698 has shown promise in clinical trials, demonstrating antitumor activity and a favorable safety profile.
M2698 falls under the category of kinase inhibitors, specifically targeting the p70S6K and Akt pathways, which are critical in regulating cell growth and survival. These pathways are often implicated in cancer progression and resistance to therapies.
The synthesis of M2698 involves multiple steps that focus on constructing its core structure followed by functional group modifications to enhance selectivity and potency. Key aspects of the synthesis process include:
M2698 has a complex molecular structure characterized by specific chemical bonds that confer its biological activity.
This structure allows M2698 to interact effectively with its target kinases, inhibiting their activity .
M2698 can undergo various chemical reactions that are essential for its synthesis and functionalization:
Understanding these reactions is crucial for optimizing the synthesis process and enhancing the compound's properties.
The mechanism of action of M2698 centers on its ability to inhibit p70S6K and Akt kinases:
M2698 exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation strategies for drug delivery .
M2698 is primarily investigated for its potential applications in oncology:
M2698 HCl (Rupitasertib hydrochloride), chemically designated as (S)-4-((2-(azetidin-1-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethyl)amino)quinazoline-8-carboxamide hydrochloride, is a small-molecule kinase inhibitor with the molecular formula C₂₁H₁₉ClF₃N₅O·HCl and a molecular weight of 486.32 g/mol [1] [3] [9]. Its stereochemistry features an (S)-configuration at the chiral center, critical for target binding. Elemental analysis confirms the composition: C (51.87%), H (4.15%), Cl (14.58%), F (11.72%), N (14.40%), O (3.29%) [1]. The hydrochloride salt form enhances solubility and crystallinity. Key identifiers include:
Table 1: Molecular Properties of M2698 HCl
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₉ClF₃N₅O·HCl |
Molecular Weight | 486.32 g/mol |
CAS Number | 1379545-95-5 |
Salt Form | Hydrochloride |
Chiral Center | (S)-configuration |
Exact Mass (Free Base) | 449.86 g/mol |
The discovery of M2698 HCl originated from a quinazoline carboxamide scaffold (Compound 1), identified via high-throughput screening of kinase libraries [4] [8]. Structural optimization focused on:
Solubility
M2698 HCl is highly soluble in DMSO (125 mg/mL, 277.86 mM) but insoluble in water [1] [3] [7]. This property necessitates DMSO-based stock solutions for in vitro studies.
Stability
Bioavailability
Table 2: Physicochemical and Pharmacokinetic Properties
Parameter | Value |
---|---|
Solubility | |
- DMSO | 125 mg/mL (277.86 mM) |
- Water | Insoluble |
Storage | -20°C, desiccated, argon |
Shelf Life | >2 years |
Bioavailability | >50% (oral) |
BBB Penetration | 10:1 (brain:plasma) |
Plasma Protein Binding | 70–85% |
The SAR of M2698 HCl elucidates how specific structural motifs drive kinase inhibition:
Table 3: Key SAR Modifications and Effects
Structural Element | Modification | Effect on Potency |
---|---|---|
Quinazoline Core | Replacement with pyridine | >100-fold loss in IC₅₀ |
C8-Carboxamide | Esterification | Activity abolished |
Stereochemistry | (R)-enantiomer | IC₅₀ > 10 nM (vs. 1 nM for (S)) |
Aryl Group | 4-Fluorophenyl | 5-fold ↓ vs. 4-Cl-3-CF₃-phenyl |
Azetidine Ring | Piperidine replacement | Reduced selectivity |
M2698 HCl exhibits dual nanomolar inhibition of p70S6K, Akt1, and Akt3 (IC₅₀ = 1 nM), with >10-fold selectivity over 258 other kinases [1] [5]. Indirect inhibition of downstream biomarkers includes:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0